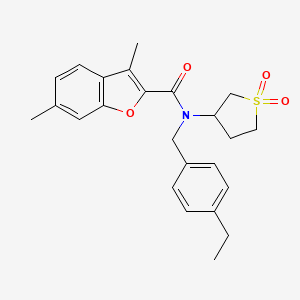

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC15582376

Molecular Formula: C24H27NO4S

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H27NO4S |

|---|---|

| Molecular Weight | 425.5 g/mol |

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C24H27NO4S/c1-4-18-6-8-19(9-7-18)14-25(20-11-12-30(27,28)15-20)24(26)23-17(3)21-10-5-16(2)13-22(21)29-23/h5-10,13,20H,4,11-12,14-15H2,1-3H3 |

| Standard InChI Key | LKMQNGUZHCOTBZ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(O3)C=C(C=C4)C)C |

Introduction

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry and drug development. Its structure combines a benzofuran core with sulfone and carboxamide functionalities, suggesting diverse chemical reactivity and biological activity.

Synthesis

While specific protocols for synthesizing this compound were not directly available in the reviewed materials, similar compounds with benzofuran or sulfone groups are typically synthesized via multi-step organic reactions. These steps may include:

-

Formation of the Benzofuran Core: This is often achieved through cyclization reactions involving substituted phenols and ketones.

-

Attachment of the Sulfone Group: Oxidation of thiophene derivatives to sulfone is a common method.

-

Amide Bond Formation: Coupling reactions using carboxylic acid derivatives (e.g., acid chlorides) with amines are used to create the carboxamide linkage.

Biological Significance

Compounds containing benzofuran cores and sulfone groups have demonstrated significant pharmacological activities:

-

Antimicrobial Activity: Benzofuran derivatives are known to inhibit bacterial and fungal growth by targeting cellular enzymes .

-

Anti-inflammatory Potential: Sulfone-containing compounds have shown promise in inhibiting inflammatory pathways such as 5-lipoxygenase (5-LOX) .

-

Anticancer Properties: Structural analogs of benzofuran derivatives have exhibited selective toxicity against cancer cell lines, including leukemia and breast cancer .

Although specific biological data for this compound are unavailable, its structural features suggest it could be a candidate for further pharmacological evaluation.

Analytical Characterization

For compounds of this nature, standard analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR): and NMR to confirm molecular structure.

-

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): To identify functional groups such as sulfone () and carboxamide ().

These methods ensure the purity and structural integrity of the synthesized compound.

Potential Applications

The combination of benzofuran, sulfone, and carboxamide moieties makes this compound a promising candidate for:

-

Drug Development: As a scaffold for designing anti-inflammatory or anticancer agents.

-

Chemical Biology: For studying enzyme inhibition due to its functional diversity.

-

Material Science: The stability imparted by the sulfone group could make it useful in specialized materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume